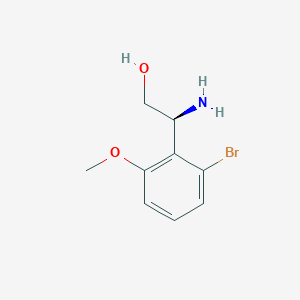
(S)-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce the bromine atom at the 6-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of chiral compounds with biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromine, and methoxy groups allows for specific interactions with biological molecules, influencing pathways and processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-Amino-2-(2-bromo-6-methoxyphenyl)ethanol: A racemic mixture of both enantiomers.
2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(S)-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. The presence of the bromine atom also imparts distinct reactivity and properties.
Propiedades
Fórmula molecular |
C9H12BrNO2 |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-bromo-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m1/s1 |
Clave InChI |
CZEVQFURMFATFJ-SSDOTTSWSA-N |
SMILES isomérico |
COC1=C(C(=CC=C1)Br)[C@@H](CO)N |
SMILES canónico |
COC1=C(C(=CC=C1)Br)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



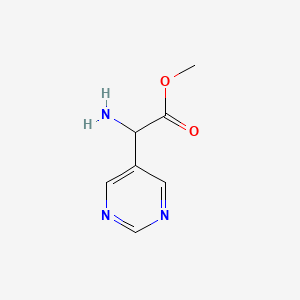
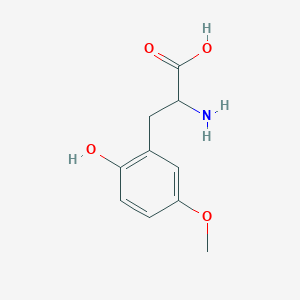



![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)

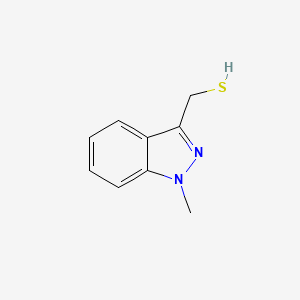
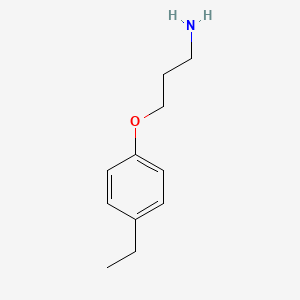
![3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride](/img/structure/B13604127.png)
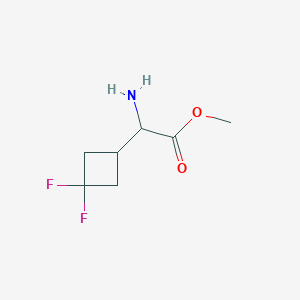

![Methyl[(5-propylthiophen-2-yl)methyl]amine](/img/structure/B13604154.png)
